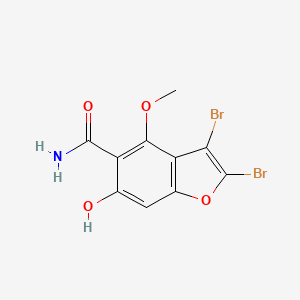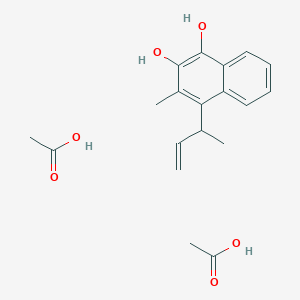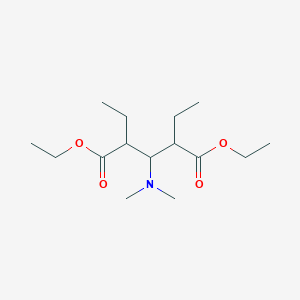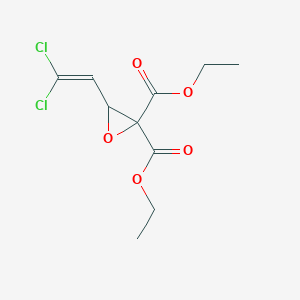![molecular formula C20H24 B14382815 1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene CAS No. 90173-56-1](/img/structure/B14382815.png)
1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a tert-butyl group and an ethenylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene typically involves Friedel-Crafts alkylation reactions. One common method is the alkylation of tert-butylbenzene with 4-ethenylphenyl ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Nitro, sulfonyl, or halogen-substituted benzene derivatives.
Applications De Recherche Scientifique
1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
Comparaison Avec Des Composés Similaires
tert-Butylbenzene: A simpler analog with only a tert-butyl group attached to the benzene ring.
4-tert-Butylstyrene: Contains a tert-butyl group and a vinyl group attached to the benzene ring.
1-tert-Butyl-4-ethylbenzene: Similar structure but with an ethyl group instead of an ethenyl group.
Uniqueness: 1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene is unique due to the presence of both a tert-butyl group and an ethenylphenyl group, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
90173-56-1 |
|---|---|
Formule moléculaire |
C20H24 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
1-tert-butyl-4-[1-(4-ethenylphenyl)ethyl]benzene |
InChI |
InChI=1S/C20H24/c1-6-16-7-9-17(10-8-16)15(2)18-11-13-19(14-12-18)20(3,4)5/h6-15H,1H2,2-5H3 |
Clé InChI |
KSUORROXURUEDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C=C)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[Bis(2-hydroxyethyl)amino]methyl dodecanoate](/img/structure/B14382756.png)
![1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene](/img/structure/B14382770.png)


![1-[4-(Diethylamino)phenyl]-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B14382795.png)

![16-[([1,1'-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane](/img/structure/B14382802.png)
![1,1'-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one]](/img/structure/B14382808.png)



